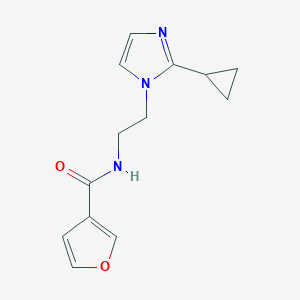

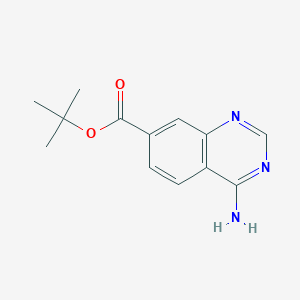

![molecular formula C8H9NO3S B3014198 4-[Imino(methyl)oxo-lambda6-sulfanyl]benzoic acid CAS No. 1934721-92-2](/img/structure/B3014198.png)

4-[Imino(methyl)oxo-lambda6-sulfanyl]benzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 4-[Imino(methyl)oxo-lambda^6-sulfanyl]benzoic acid is a derivative of benzoic acid, which is a simple aromatic carboxylic acid. Its structure is characterized by a sulfanyl group attached to the benzene ring, which is further modified by an imino(methyl)oxo substituent. This compound is not directly mentioned in the provided papers, but its structural relatives and synthesis pathways can provide insights into its properties and potential synthesis methods.

Synthesis Analysis

The synthesis of related sulfanyl benzoic acid derivatives can be complex, involving multiple steps and various starting materials. For instance, the synthesis of 2-methoxy-4-(methylsulfanyl)benzoic acid, as described in one of the studies, utilizes 4-methyl-3-nitrobenzenesulfonic acid and 2-methyl-5-nitrophenol as starting materials, leading to total yields of 17% and 37% respectively . Although the exact synthesis of 4-[Imino(methyl)oxo-lambda^6-sulfanyl]benzoic acid is not detailed, similar synthetic strategies could potentially be adapted for its production.

Molecular Structure Analysis

The molecular structure of 4-[Imino(methyl)oxo-lambda^6-sulfanyl]benzoic acid would likely exhibit resonance stabilization due to the aromatic ring, and the presence of the imino(methyl)oxo group could introduce additional electronic effects. The sulfanyl group is a common feature in the molecules studied in the provided papers, which suggests that the compound may share some chemical behaviors with these analogs .

Chemical Reactions Analysis

The chemical reactions of sulfanyl benzoic acid derivatives can be quite diverse. For example, sulfamethoxazole, a related sulfonamide, undergoes photochemical decomposition to yield various photoproducts, including compounds that exist predominantly in their imido tautomeric form . Similarly, azo derivatives of benzoic acid have been shown to undergo electrochemical reduction, leading to hydrazone tautomers and ultimately to compounds like sulfanilic acid . These studies suggest that 4-[Imino(methyl)oxo-lambda^6-sulfanyl]benzoic acid could also participate in tautomerism and may be susceptible to photochemical and electrochemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-[Imino(methyl)oxo-lambda^6-sulfanyl]benzoic acid can be inferred from related compounds. The presence of the sulfanyl group and the imino(methyl)oxo substituent would likely influence the compound's solubility, acidity, and reactivity. The electrochemical behavior of similar compounds is affected by the position of substituents and the pH of the solution, which could also be relevant for the compound . The photolability of sulfamethoxazole suggests that 4-[Imino(methyl)oxo-lambda^6-sulfanyl]benzoic acid may also be sensitive to light, potentially leading to decomposition or isomerization .

科学的研究の応用

Antioxidant and Anti-Inflammatory Applications

4-[Imino(methyl)oxo-lambda6-sulfanyl]benzoic acid derivatives have been studied for their potential antioxidant and anti-inflammatory properties. A research by Kate et al. (2020) synthesized compounds with this structure and evaluated them for antioxidant and anti-inflammatory activities. Notably, certain compounds exhibited excellent antioxidant and anti-inflammatory activity, suggesting potential therapeutic applications in these areas (Kate et al., 2020).

Corrosion Inhibition

The compound has shown effectiveness in inhibiting corrosion, particularly in metal contexts. Behpour et al. (2009) investigated Schiff bases of 2-({-1-methyl-3-[(2-sulfanylphenyl)imino]butylidene}-amino)-1-benzenethiol as corrosion inhibitors in acid solutions, finding a significant decrease in corrosion rates (Behpour et al., 2009). Another study by Kumar et al. (2018) also found similar results with an imine compound providing significant corrosion protection (Kumar et al., 2018).

Anti-Cancer Potential

Gangjee et al. (2008) synthesized analogs of 4-[Imino(methyl)oxo-lambda6-sulfanyl]benzoic acid as dual inhibitors of thymidylate synthase and dihydrofolate reductase, enzymes crucial for DNA replication and cell growth, thereby suggesting their potential in cancer treatment (Gangjee et al., 2008).

Antimicrobial Activity

Mishra et al. (2019) synthesized benzothiazole-imino-benzoic acid ligands and their metal complexes, which exhibited good antimicrobial activity against various human epidemic-causing bacterial strains (Mishra et al., 2019).

Liquid Crystal Synthesis

Hagar et al. (2019) explored the synthesis of Schiff base supramolecular 4-[(4-(hexyloxy)phenylimino)methyl]benzoic acid and related compounds for potential use in liquid crystals. Their research showed that these compounds displayed high thermal stability and distinctive mesomorphic behavior, which is significant for the development of advanced liquid crystal displays (Hagar et al., 2019).

作用機序

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4-[Imino(methyl)oxo-lambda6-sulfanyl]benzoic acid are currently unknown . These properties are crucial for understanding the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.

特性

IUPAC Name |

4-(methylsulfonimidoyl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3S/c1-13(9,12)7-4-2-6(3-5-7)8(10)11/h2-5,9H,1H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDPMVJKKFIJWAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=N)(=O)C1=CC=C(C=C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[Imino(methyl)oxo-lambda6-sulfanyl]benzoic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

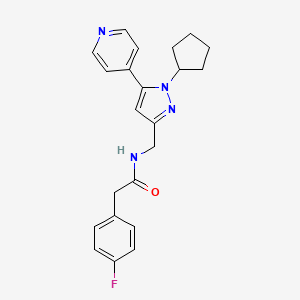

![Spiro[pyrrolidine-2,7'(6'H)-[2H]pyrrolo[2,1-b][1,3]thiazine]-1,4'-dicarboxylic acid, tetrahydro-6'-oxo-, 1-(1,1-dimethylethyl) 4'-methyl ester, (2R,4'R,8'aR)-](/img/structure/B3014119.png)

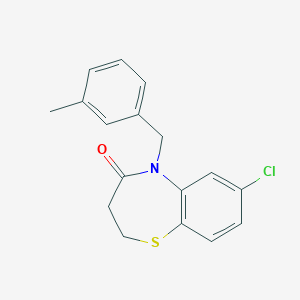

![1-((3-(Benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-3-(2-cyanophenyl)urea](/img/structure/B3014121.png)

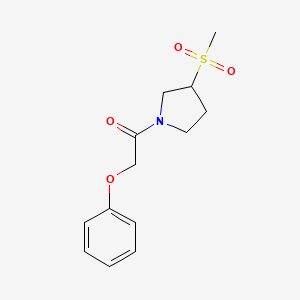

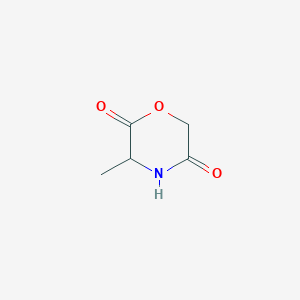

![4-methyl-1,5-dioxo-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinazoline-3a-carboxylic acid](/img/structure/B3014122.png)

![4-chloro-2-[[(E)-2-(2,5-dimethyl-4-nitropyrazol-3-yl)ethenyl]amino]phenol](/img/structure/B3014123.png)

![N-(benzo[d]thiazol-2-yl)-4-((4-cyclopropylthiazol-2-yl)methoxy)benzamide](/img/structure/B3014131.png)

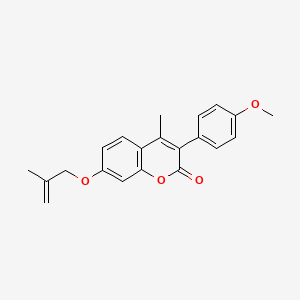

![ethyl 2-(9-(2,4-dimethoxyphenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/structure/B3014132.png)

![N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B3014138.png)